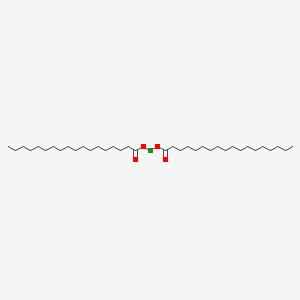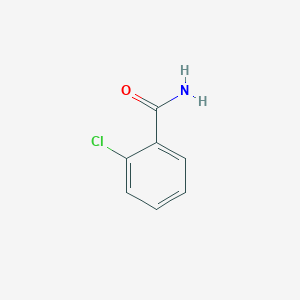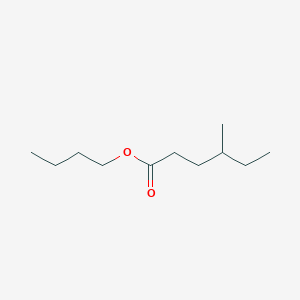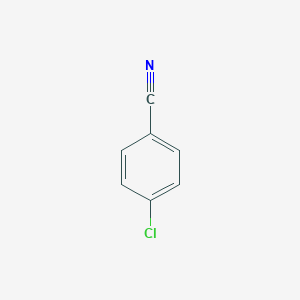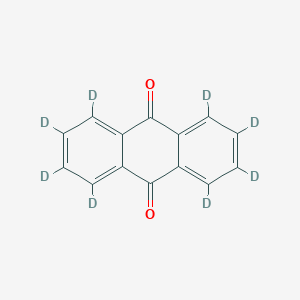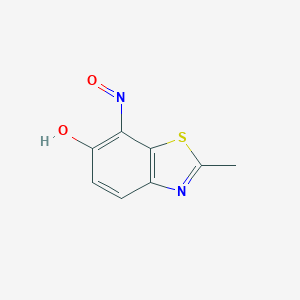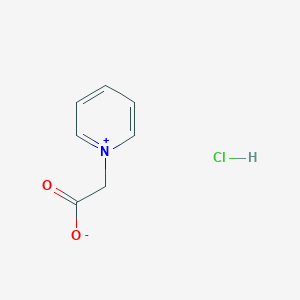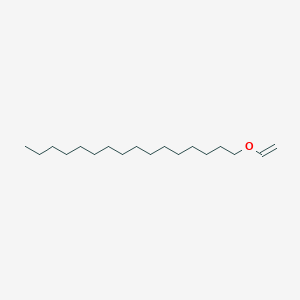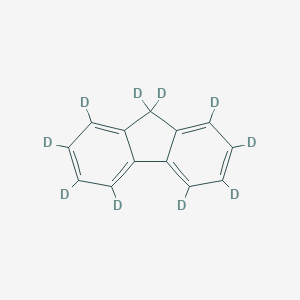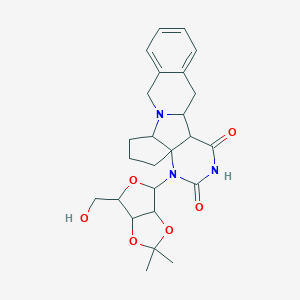
Omrcppi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omrcppi is a synthetic peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a unique method that allows for its purification and isolation, making it a valuable tool for researchers. In
作用機序
The mechanism of action of Omrcppi is not fully understood, but it is believed to interact with specific proteins and modulate their activity. Omrcppi has been shown to bind to a variety of proteins, including enzymes, receptors, and transcription factors. By binding to these proteins, Omrcppi can alter their activity and affect downstream signaling pathways. This modulation of protein activity can have a wide range of effects on cellular function and physiology.
生化学的および生理学的効果
Omrcppi has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Omrcppi can inhibit the activity of certain enzymes, modulate the activity of transcription factors, and alter the expression of specific genes. In vivo studies have shown that Omrcppi can affect various physiological processes, such as inflammation, angiogenesis, and wound healing. These effects make Omrcppi a promising tool for the development of new therapies for various diseases.
実験室実験の利点と制限
One of the main advantages of using Omrcppi in lab experiments is its high purity and specificity. Omrcppi can be easily synthesized and purified, allowing for precise and reproducible experiments. Additionally, Omrcppi can be easily modified to alter its properties and tailor it for specific applications. However, there are also limitations to using Omrcppi in lab experiments. One limitation is its cost, as the synthesis and purification process can be expensive. Additionally, Omrcppi may not be suitable for all applications, as its effects can be highly specific and dependent on the target protein.
将来の方向性
There are many potential future directions for the use of Omrcppi in scientific research. One direction is the development of new drugs based on the properties of Omrcppi. By studying the interactions between Omrcppi and specific proteins, researchers can identify potential drug targets and develop new therapies for various diseases. Another direction is the use of Omrcppi in the study of protein-protein interactions. By developing new tools and techniques for studying these interactions, researchers can gain a better understanding of the molecular mechanisms underlying various biological processes. Finally, the development of new diagnostic tools based on Omrcppi could lead to more accurate and efficient diagnosis of various diseases.
合成法
Omrcppi is synthesized using solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of amino acids to a growing peptide chain. The SPPS method allows for the production of high purity peptides, as the final product can be easily purified through chromatography techniques. Omrcppi is synthesized using a modified SPPS method, which involves the use of a resin-bound amino acid and a thiol-protecting group. This modification allows for the efficient purification and isolation of the peptide.
科学的研究の応用
Omrcppi has a wide range of applications in scientific research. One of the most promising applications is in the field of drug discovery, where it can be used to identify potential drug targets and develop new drugs. Omrcppi can also be used in the study of protein-protein interactions, which are critical for many biological processes. Additionally, Omrcppi can be used to study the structure and function of proteins, as well as to develop new diagnostic tools for various diseases.
特性
CAS番号 |
131247-49-9 |
|---|---|
製品名 |
Omrcppi |
分子式 |
C25H31N3O6 |
分子量 |
469.5 g/mol |
IUPAC名 |
7-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,7,9-triazapentacyclo[10.8.0.02,6.06,11.014,19]icosa-14,16,18-triene-8,10-dione |
InChI |
InChI=1S/C25H31N3O6/c1-24(2)33-19-16(12-29)32-22(20(19)34-24)28-23(31)26-21(30)18-15-10-13-6-3-4-7-14(13)11-27(15)17-8-5-9-25(17,18)28/h3-4,6-7,15-20,22,29H,5,8-12H2,1-2H3,(H,26,30,31) |
InChIキー |
VQGVPBCPTREJOA-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |
正規SMILES |
CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |
同義語 |
5,6,7,7a,9,10,14b,14c-octahydro-4-(2,3-O-(1-methylethylidene)-ribofuranosyl)cyclopenta(4,5)pyrimido(5',4':3,4)pyrrolo(2,1-a)isoquinoline-1,3(2H,4H)-dione OMRCPPI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



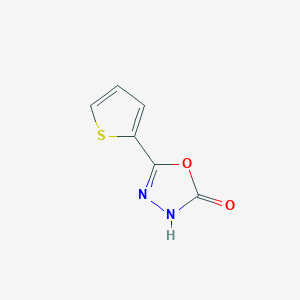
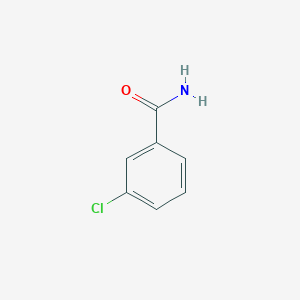
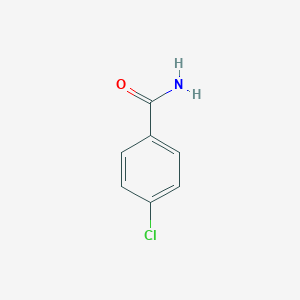
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)
